molecular formula C8H16ClNO2 B6229640 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride CAS No. 2768326-43-6

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride

Cat. No.: B6229640
CAS No.: 2768326-43-6
M. Wt: 193.67 g/mol
InChI Key: VJNGUMSBQAVKOG-UHFFFAOYSA-N
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Description

Chemical Name: [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride CAS Registry Number: 257877-46-6 Molecular Formula: C₂₅H₃₆ClN₅O₃ (calculated based on structural data) Structural Features:

  • Cyclopentyl core: Provides conformational rigidity.
  • Hydrochloride salt: Improves solubility in aqueous media.
    Role in Pharmaceuticals: Identified as Impurity E(EP) in drug synthesis, indicating its relevance in quality control for active pharmaceutical ingredients (APIs) .

Properties

CAS No.

2768326-43-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[cyclopentyl(methyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-9(6-8(10)11)7-4-2-3-5-7;/h7H,2-6H2,1H3,(H,10,11);1H

InChI Key

VJNGUMSBQAVKOG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CCCC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopentylamine with methyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Cyclopentylamine: Reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide.

    Hydrolysis: The intermediate ester is hydrolyzed using an acid or base to yield the free acid.

    Formation of Hydrochloride Salt: The free acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for the initial synthesis and hydrolysis steps.

    Purification: Involves recrystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: Ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Yields ketones or carboxylic acids.

    Reduction: Produces amines or alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the core "aminoacetic acid hydrochloride" structure but differ in substituents and ring systems:

Compound Name (CAS) Molecular Formula Key Substituents/Rings Molecular Weight Pharmacological Role/Notes References
Target Compound (257877-46-6) C₂₅H₃₆ClN₅O₃ Cyclopentyl, piperazine-pyrimidine, oxo ~514.05 g/mol Pharmaceutical impurity (Impurity E(EP))
2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride (1955548-22-7) C₅H₁₂ClNO₂S Methylsulfanylethyl 185.67 g/mol Research chemical; no therapeutic data
2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride (CID 43264342) C₇H₁₃ClNO₂ Cyclopropyl, ethyl 180.64 g/mol Structural simplicity; potential intermediate
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic Acid Hydrochloride (CID 9793968) C₉H₁₇ClNO₂ Cyclopentyl, aminomethyl, methyl 217.70 g/mol Modified cyclopentyl analog; no clinical data
Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride (939760-85-7) C₁₁H₂₂ClNO₂ Cyclohexyl, methylamino, ethyl ester 235.75 g/mol Esterified derivative; synthetic intermediate
2-{(4-Chlorophenyl)methylamino}acetic Acid Hydrochloride (1311317-03-9) C₁₁H₁₅Cl₂NO₂ 4-Chlorophenyl, ethyl 264.15 g/mol Aryl-substituted analog; solubility challenges

Key Differences and Implications

Cyclopentyl vs. Cyclohexyl/Cyclopropyl Rings :

  • The cyclopentyl group in the target compound offers moderate steric hindrance compared to bulkier cyclohexyl () or smaller cyclopropyl () .
  • Piperazine-Pyrimidine Moiety : Unique to the target compound, this substituent likely enhances binding to biological targets (e.g., kinases or GPCRs) due to hydrogen-bonding capabilities .

Functional Groups :

  • The oxo group in the target compound may increase metabolic stability compared to ester derivatives (e.g., ) .
  • Hydrochloride Salt : Common across all compounds, improving solubility but requiring strict pH control during formulation.

Pharmacological Relevance :

  • The target compound’s role as a pharmaceutical impurity suggests it arises during synthesis of APIs with piperazine-pyrimidine motifs. In contrast, simpler analogs (e.g., ) lack documented therapeutic applications .

Physicochemical Properties

Property Target Compound (257877-46-6) 2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride 2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride
Solubility (Water) Moderate (hydrochloride salt) High (low molecular weight) Moderate (cyclopropyl hindrance)
LogP (Predicted) ~1.5 ~0.8 ~1.2
Stability Sensitive to oxidation Stable (sulfide group) Stable under anhydrous conditions

Biological Activity

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is a chemical compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 2768326-43-6
  • IUPAC Name : 2-[cyclopentyl(methyl)amino]acetic acid; hydrochloride
PropertyValue
Molecular Weight193.67 g/mol
SolubilitySoluble in water
Purity95%

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can influence various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and contributing to its biological effects.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, with significant effects observed in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanistic Insights :
    • Flow cytometry analysis demonstrated that the compound triggers cell cycle arrest at the G1 phase and activates caspase pathways, which are crucial for apoptosis induction.
  • Comparative Analysis :
    • In comparison with known anticancer agents like doxorubicin, this compound exhibited comparable efficacy at certain concentrations, indicating its potential as a lead compound for further drug development.

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